molecular formula C11H23BrO B8555709 10-Bromo-undecan-1-ol

10-Bromo-undecan-1-ol

Cat. No.: B8555709
M. Wt: 251.20 g/mol
InChI Key: KUNKXWCSYLVRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-undecan-1-ol is a useful research compound. Its molecular formula is C11H23BrO and its molecular weight is 251.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H23BrO

Molecular Weight

251.20 g/mol

IUPAC Name

10-bromoundecan-1-ol

InChI

InChI=1S/C11H23BrO/c1-11(12)9-7-5-3-2-4-6-8-10-13/h11,13H,2-10H2,1H3

InChI Key

KUNKXWCSYLVRJU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing 10-bromoundecanoic acid (25.0 g, 94.2 mmol) was charged with dry THF (250 ml), immersed in an ice/water bath and fitted with an addition funnel. The addition funnel was charged with borane- THF solution (1.0M, 113 ml, 113 mmol) which was added to the stirred reaction mixture over a period of 45 minutes. 3 hrs after the addition was completed, the reaction was poured into a stirred mixture of EtOAc (500 ml) and 10% aqueous potassium carbonate (300 ml). After vigorously stirring for 0.5 hr, the layers were separated. The organic phase was washed with water (250 ml) and brine (250 ml), dried (Na2SO4), filtered and evaporated in vacuo. Flash column chromatography (silica, 1:4; EtOAc:hexanes) provided 10-bromo-undecan-1-ol (20.8 g, 88% ).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
113 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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